REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH2:10])=[N:7][CH:8]=1)[CH3:2].BrN1C(=[O:17])CCC1=O.C([O-])([O-])=O.[K+].[K+].[OH:25][C:26]1[CH:33]=[CH:32][C:29]([CH:30]=[O:31])=[CH:28][CH:27]=1>C(O)(C)(C)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:17])[CH2:10][O:25][C:26]2[CH:33]=[CH:32][C:29]([CH:30]=[O:31])=[CH:28][CH:27]=2)=[N:7][CH:8]=1)[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C=C
|
Name
|
|
Quantity
|
802 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C=C
|
Name
|
|
Quantity
|
762 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
537 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
7500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask fitted with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
The progress of reaction
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
at 75-80° C
|
Type
|
EXTRACTION
|
Details
|
Subsequent work-up in water, extraction
|
Type
|
CUSTOM
|
Details
|
with ethyl acetate and purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 805 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |